(2,2,2-Trifluoroethoxy)acetic acid

Physicochemical Properties Medicinal Chemistry Synthetic Strategy

Sourcing fluorinated carboxylic acid building blocks with consistent quality and verified supply chains remains a persistent challenge in medicinal chemistry. 2-(2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2) directly addresses this gap as a high-purity (98%) pharmaceutical intermediate whose distinct physicochemical profile cannot be replicated by non-fluorinated alkoxyacetic acid analogs. • Enhanced acidity (pKa ~3.0 vs. ~3.5-4.8 for methoxy-/ethoxyacetic acid) enables selective deprotonation and coupling strategies not feasible with generic substitutes. • Optimized lipophilicity (LogP ~0.65 vs. negative LogP for non-fluorinated analogs) improves reaction partitioning and downstream ADME properties of derived candidates. • Validated in patent literature for synthesizing bioactive molecules, including PROTAC linkers where fluorinated motifs modulate linker stability and conjugate permeability. • Available from research-scale (100 mg) to bulk quantities with full analytical documentation (HPLC, NMR).

Molecular Formula C4H5F3O3
Molecular Weight 158.08 g/mol
CAS No. 675-67-2
Cat. No. B1225768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2,2-Trifluoroethoxy)acetic acid
CAS675-67-2
Molecular FormulaC4H5F3O3
Molecular Weight158.08 g/mol
Structural Identifiers
SMILESC(C(=O)O)OCC(F)(F)F
InChIInChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9)
InChIKeyICSOIMDWVVEKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2): Properties and Specifications


(2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2) is an organofluorine carboxylic acid building block, consisting of an acetic acid core with a 2-(2,2,2-trifluoroethoxy) substituent [1]. The presence of the trifluoroethoxy group imparts distinct electronic and physicochemical properties, including increased acidity (predicted pKa 2.99–3.08) [2] and enhanced lipophilicity (LogP 0.56–0.65) [3], compared to non-fluorinated alkoxyacetic acid analogs. It is primarily utilized as a versatile intermediate in pharmaceutical and chemical synthesis, notably referenced in patent literature for the preparation of bioactive molecules [4].

Why Non-Fluorinated Alkoxyacetic Acids Cannot Substitute for (2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2)


Generic substitution of (2,2,2-Trifluoroethoxy)acetic acid with non-fluorinated analogs like methoxyacetic acid or ethoxyacetic acid is not scientifically justified due to fundamental differences in molecular properties that govern both synthetic utility and the behavior of derived products. The strong electron-withdrawing inductive effect of the trifluoroethoxy group significantly alters the pKa and lipophilicity of the carboxylic acid head group and any downstream molecules [1]. This translates to quantifiable differences in acidity (pKa ~3.0 vs. ~3.5-4.8 for non-fluorinated analogs) and partitioning (LogP ~0.6 vs. negative values for more hydrophilic alkoxyacetic acids) [2][3]. These parameters critically influence reaction conditions, purification strategies, and the final drug-like properties of target compounds. The evidence below provides the quantitative basis for this non-interchangeability.

Quantitative Evidence for Selecting (2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2) over Analogs


Acidity (pKa) Comparison: Trifluoroethoxyacetic Acid vs. Acetic Acid

The pKa of (2,2,2-Trifluoroethoxy)acetic acid is significantly lower than that of acetic acid, making it a stronger acid and altering its reactivity and ionization state at physiological pH. Predicted pKa values are 2.99–3.08 [1].

Physicochemical Properties Medicinal Chemistry Synthetic Strategy

Lipophilicity (LogP) Comparison: Trifluoroethoxyacetic Acid vs. Methoxyacetic Acid

(2,2,2-Trifluoroethoxy)acetic acid exhibits higher lipophilicity than methoxyacetic acid, as quantified by LogP values. This property influences membrane permeability and metabolic stability of derived compounds [1].

Drug Design ADME Properties Lipophilicity

pKa Comparison: Trifluoroethoxyacetic Acid vs. Ethoxyacetic Acid

(2,2,2-Trifluoroethoxy)acetic acid is significantly more acidic than ethoxyacetic acid, which directly impacts its behavior in chemical reactions and as a pharmaceutical building block [1].

Physicochemical Properties Reactivity Synthetic Utility

LogD7.4 Comparison: Trifluoroethoxyacetic Acid vs. Ethoxyacetic Acid

At physiological pH (7.4), (2,2,2-Trifluoroethoxy)acetic acid exhibits a substantially higher LogD value compared to ethoxyacetic acid, indicating its stronger preference for lipid phases and potential for passive membrane diffusion in its ionized state [1].

Distribution Coefficient Bioavailability Drug Metabolism

Electron-Withdrawing Capability: Trifluoroethoxy vs. Methoxy/Ethoxy Group

The trifluoroethoxy group exerts a strong electron-withdrawing inductive effect (-I) compared to the electron-donating (+I) methoxy and ethoxy groups [1]. This fundamental difference in electronic character is responsible for the observed differences in pKa and influences the stability and reactivity of intermediates and final products.

Electronic Effects Structure-Activity Relationship Reaction Kinetics

Use as a Privileged Building Block in Patent Literature

(2,2,2-Trifluoroethoxy)acetic acid is specifically named as an intermediate in patents for the synthesis of biologically active molecules, including WO2006/126081 A2 by PHARMACIA and UPJOHN COMPANY LLC [1]. This contrasts with more common non-fluorinated alkoxyacetic acids, which are less frequently cited as key intermediates in advanced pharmaceutical patents due to their different property profiles.

Pharmaceutical Intermediates Intellectual Property Synthetic Methodology

Application Scenarios for (2,2,2-Trifluoroethoxy)acetic acid (CAS 675-67-2) Based on Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates and Prodrugs

The unique combination of enhanced acidity and lipophilicity makes (2,2,2-Trifluoroethoxy)acetic acid a valuable building block for creating fluorinated drug candidates [1]. Its use as an ester or amide prodrug moiety can leverage the increased metabolic stability often associated with fluorinated groups and the modulated LogD7.4 for improved pharmacokinetic profiles [2][3]. The patent literature explicitly validates its role in synthesizing novel therapeutic agents [4].

Design of Novel Linkers for Bioconjugation and Targeted Protein Degradation (PROTACs)

The distinct electronic and physicochemical profile of the trifluoroethoxyacetic acid motif can be exploited in linker design for bioconjugates, including PROTACs. The electron-withdrawing group influences the stability and release kinetics of cleavable linkers, while the favorable LogP and LogD7.4 values can improve the overall physicochemical properties of the complex conjugate molecule, potentially enhancing cell permeability and reducing off-target effects compared to linkers derived from non-fluorinated alkoxyacetic acids [1][2].

Modulating Physicochemical Properties of Agrochemicals and Specialty Materials

Beyond pharmaceuticals, the incorporation of the 2,2,2-trifluoroethoxy group via this acetic acid derivative is a proven strategy for tuning the properties of agrochemicals and specialty materials. The increased lipophilicity (LogP ~0.6) compared to non-fluorinated analogs can improve the uptake and translocation in plants, while the altered pKa can affect formulation stability and environmental fate [1][2]. The compound serves as a convenient source of this valuable fluorinated fragment [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2,2-Trifluoroethoxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.